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Abstract

AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin
(mTOR) complexes, mMTORC1 and mTORC2.[1] This document provides an in-depth technical
overview of the target binding and selectivity profile of AZD3147. It includes a compilation of
guantitative binding data, detailed experimental protocols for key assays, and visual
representations of the relevant signaling pathway and experimental workflows to support
further research and development efforts.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway is a
critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this
pathway is a frequent event in various human cancers, making it a prime target for therapeutic
intervention. AZD3147 emerged from a focused lead generation and optimization campaign of
urea-containing morpholinopyrimidine compounds designed to potently and selectively inhibit
both mTORC1 and mTORC2.[1] By targeting both complexes, AZD3147 offers the potential for
a more comprehensive blockade of mMTOR signaling compared to earlier generation inhibitors
that primarily targeted mTORC1.

Target Binding and Selectivity Profile
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Biochemical Potency

AZD3147 demonstrates potent inhibition of both mTORC1 and mTORC2 with a reported half-
maximal inhibitory concentration (IC50) of 1.5 nM for both complexes.

Target IC50 (nM)
mTORC1 15
mTORC2 1.5

Table 1: Biochemical potency of AZD3147 against mMTORC1 and mTORC2.

Kinase Selectivity Profile

The selectivity of AZD3147 was assessed against a panel of protein kinases to determine its
specificity for mTOR. The following table summarizes the inhibitory activity against key related

kinases.
Kinase % Inhibition at 1 pM
PI13Ka <10
PI3KB <10
PI3Ky <10
PI3Kd <10
DNA-PK <10
ATM <10
ATR <10
p70S6K <10

Table 2: Kinase selectivity profile of AZD3147. Data represents the percent inhibition of kinase
activity at a 1 uM concentration of AZD3147.
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Signaling Pathway

AZD3147 exerts its therapeutic effect by inhibiting the downstream signaling of both mTORC1
and mTORC2. The following diagram illustrates the key components of the mTOR signaling
pathway and the points of inhibition by AZD3147.
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mTOR Signaling Pathway and AZD3147 Inhibition
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Caption: AZD3147 inhibits both mTORC1 and mTORC2 complexes.
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Experimental Protocols
MTOR Kinase Inhibition Assay (Biochemical)

This protocol outlines the methodology for determining the in vitro inhibitory activity of

AZD3147 against mTOR kinase.
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mTOR Kinase Inhibition Assay Workflow

Prepare Reagents:
- Recombinant mTOR kinase
- Kinase buffer
-ATP
- Substrate (e.g., PHAS-1/4E-BP1)
- AZD3147 serial dilutions

l

Add AZD3147 or vehicle (DMSO)
to microplate wells

(Add mTOR kinase to wells)
E’re-incubate at room temperatura

Initiate reaction by adding
ATP and substrate mixture
Incubate at 30°C
Stop reaction

Detect substrate phosphorylation
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Caption: Workflow for the mTOR kinase inhibition assay.
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Detailed Methodology:
e Reagent Preparation:

o Prepare a 2X solution of recombinant human mTOR kinase in kinase buffer (e.g., 50 mM
HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

o Prepare a 2X solution of the substrate (e.g., recombinant PHAS-1/4E-BP1) and ATP in
kinase buffer. The final ATP concentration should be at its Km value.

o Prepare a serial dilution of AZD3147 in DMSO, followed by a further dilution in kinase
buffer.

e Assay Procedure:

o Add 5 pL of the diluted AZD3147 or vehicle (DMSO) to the wells of a low-volume 384-well
microplate.

o Add 5 pL of the 2X mTOR kinase solution to each well.

o Pre-incubate the plate for 15 minutes at room temperature.

o Initiate the kinase reaction by adding 10 pL of the 2X substrate/ATP mixture.
o Incubate the reaction for 60 minutes at 30°C.

o Stop the reaction by adding 10 pL of a stop solution containing EDTA.

» Detection and Analysis:

o

Detect the level of substrate phosphorylation using an appropriate technology such as
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.

o

Calculate the percent inhibition for each concentration of AZD3147 relative to the vehicle
control.

o

Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Cellular Phosphorylation Assay (p-S6RP S235/236)

This protocol describes a cell-based assay to measure the inhibition of mMTORCL1 signaling by
AZD3147 by quantifying the phosphorylation of ribosomal protein S6 (S6RP) at Ser235/236.
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Cellular Phosphorylation Assay Workflow
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Caption: Workflow for the cellular phosphorylation assay.
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Detailed Methodology:
e Cell Culture and Treatment:

o Seed a suitable cancer cell line (e.g., PC3 or U87-MG) in 96-well plates at an appropriate
density and allow them to attach overnight.

o Prepare serial dilutions of AZD3147 in cell culture medium.
o Treat the cells with the AZD3147 dilutions or vehicle (DMSO) for 1-2 hours at 37°C.
e Cell Lysis and Protein Quantification:

o Aspirate the culture medium and lyse the cells in a suitable lysis buffer containing protease
and phosphatase inhibitors.

o Determine the protein concentration of each lysate using a standard method such as the
BCA assay.

o Detection of Phosphorylated and Total S6RP:

o The levels of phosphorylated S6RP (Ser235/236) and total S6RP can be quantified using
various methods, including:

» ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for p-
S6RP (S235/236) and total S6RP.

» Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe
with primary antibodies against p-S6RP (S235/236) and total S6RP, followed by
detection with appropriate secondary antibodies.

» In-Cell Western: Fix and permeabilize cells in the 96-well plate and use fluorescently
labeled antibodies to simultaneously detect p-S6RP (S235/236) and a normalization
protein (e.g., total S6RP or a housekeeping protein).

o Data Analysis:

o Normalize the p-S6RP signal to the total S6RP signal for each treatment condition.
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o Calculate the percent inhibition of S6RP phosphorylation for each AZD3147 concentration
relative to the vehicle control.

o Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

AZD3147 is a highly potent and selective dual inhibitor of mMTORC1 and mTORC2. Its strong
biochemical and cellular activity, coupled with a favorable selectivity profile, underscores its
potential as a valuable research tool and a candidate for further therapeutic development. The
experimental protocols provided herein offer a framework for the continued investigation of
AZD3147 and other mTOR inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15620887?utm_src=pdf-body
https://www.benchchem.com/product/b15620887?utm_src=pdf-body
https://www.benchchem.com/product/b15620887?utm_src=pdf-body
https://www.benchchem.com/product/b15620887?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3663483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3663483/
https://www.benchchem.com/product/b15620887#azd3147-target-binding-and-selectivity-profile
https://www.benchchem.com/product/b15620887#azd3147-target-binding-and-selectivity-profile
https://www.benchchem.com/product/b15620887#azd3147-target-binding-and-selectivity-profile
https://www.benchchem.com/product/b15620887#azd3147-target-binding-and-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b15620887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

